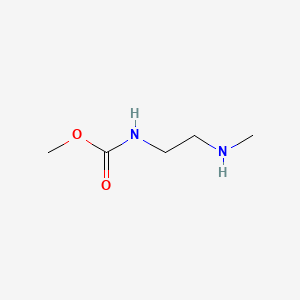

Methyl (2-(methylamino)ethyl)carbamate

Description

BenchChem offers high-quality Methyl (2-(methylamino)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-(methylamino)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79143-42-3 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

methyl N-[2-(methylamino)ethyl]carbamate |

InChI |

InChI=1S/C5H12N2O2/c1-6-3-4-7-5(8)9-2/h6H,3-4H2,1-2H3,(H,7,8) |

InChI Key |

SZRWOLOVRDQPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCNC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of N-Boc-N,N'-dimethylethylenediamine in Medicinal Chemistry

This technical guide provides an in-depth analysis of N-Boc-N,N'-dimethylethylenediamine (CAS: 112257-19-9), a critical secondary amine building block used extensively in the synthesis of PROTAC linkers, peptidomimetics, and heterocycles.

Executive Summary

N-Boc-N,N'-dimethylethylenediamine is a mono-protected, symmetrical diamine derivative. Its value lies in its orthogonal reactivity : it possesses one secondary amine protected by a tert-butoxycarbonyl (Boc) group and one free, reactive secondary amine. This bifunctionality allows medicinal chemists to sequentially functionalize both nitrogen atoms with high precision, making it an ideal "linker" scaffold for Proteolysis Targeting Chimeras (PROTACs) and a key intermediate for introducing N-methylated motifs into peptide backbones to improve metabolic stability.

Chemical Identity & Synonyms

Accurate identification is paramount when sourcing this compound, as "dimethylethylenediamine" can refer to isomeric forms (e.g., N,N-dimethyl vs. N,N'-dimethyl).

| Attribute | Detail |

| Common Name | N-Boc-N,N'-dimethylethylenediamine |

| IUPAC Name | tert-butyl methyl(2-(methylamino)ethyl)carbamate |

| CAS Number | 112257-19-9 |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| SMILES | CN(CCOC(OC(C)(C)C)=O)CCNC |

| Key Synonyms | N-(tert-Butoxycarbonyl)-N,N'-dimethylethane-1,2-diamine; 1-(Boc-methylamino)-2-(methylamino)ethane |

Physicochemical Profile

Understanding the physical state and basicity of this intermediate is crucial for reaction planning and purification.

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT. |

| Boiling Point | ~244°C (760 mmHg) / ~85°C (0.5 mmHg) | High boiling point; distillation requires high vacuum. |

| Density | 0.92 – 0.95 g/mL | Less dense than water. |

| Solubility | DCM, THF, MeOH, Ethyl Acetate | Highly soluble in organic solvents. |

| pKa (Conj. Acid) | ~10.5 (Secondary Amine) | The free amine is strongly basic; requires buffering in sensitive conjugations. |

| Stability | Air-sensitive (slow oxidation); Hygroscopic | Store under inert gas (Ar/N₂) at 4°C. |

Synthetic Utility & Reactivity

The core utility of N-Boc-N,N'-dimethylethylenediamine is its ability to serve as a controlled linker .

The "Statistical Protection" Challenge

Synthesizing this compound from the parent N,N'-dimethylethylenediamine (CAS 110-70-3) presents a classic challenge: preventing the formation of the di-Boc byproduct.

-

Problem: The starting material is a symmetrical diamine. Introduction of one Boc group does not significantly deactivate the distal amine, leading to a statistical mixture of mono-Boc, di-Boc, and unreacted starting material.

-

Solution: The "High-Dilution / Excess Diamine" Protocol. By using a large excess (3–5 equivalents) of the diamine relative to the Boc anhydride (Boc₂O), the probability of a second attack is minimized.

Chemical Workflow Diagram

The following diagram illustrates the synthesis of the mono-Boc intermediate and its subsequent application in PROTAC linker synthesis.

Figure 1: Synthesis pathway emphasizing the stoichiometry control required to favor the mono-protected species.

Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol A: Selective Synthesis of N-Boc-N,N'-dimethylethylenediamine

Objective: Synthesize the mono-Boc derivative while minimizing di-Boc formation.

Reagents:

-

N,N'-Dimethylethylenediamine (5.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Brine (Saturated NaCl)

Step-by-Step Methodology:

-

Preparation: Dissolve N,N'-dimethylethylenediamine (50 mmol) in anhydrous DCM (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Controlled Addition: Dissolve Boc₂O (10 mmol) in DCM (20 mL). Add this solution dropwise to the diamine solution over a period of 60 minutes using a pressure-equalizing addition funnel.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup (Critical Step):

-

Add water (50 mL) to the reaction mixture.

-

Phase Separation: The excess unreacted diamine is highly water-soluble and will partition into the aqueous phase. The mono-Boc product (more lipophilic) and any di-Boc will remain in the DCM.

-

Wash the organic layer 3x with water to ensure complete removal of the starting diamine.

-

Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM with 1% NH₄OH).

-

Yield: Expect 85-90% yield based on Boc₂O.

Protocol B: General Deprotection (TFA Method)

Objective: Remove the Boc group to liberate the second secondary amine.

-

Dissolve the N-Boc substrate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10-20 equiv) or a 1:1 mixture of TFA/DCM.

-

Stir at RT for 1-2 hours (monitor by TLC/LCMS; Boc removal is usually rapid).

-

Concentrate under reduced pressure. Note: The product will be the TFA salt.

Applications in Drug Discovery[5][6][7]

PROTAC Linker Design

N-Boc-N,N'-dimethylethylenediamine is a "privileged structure" for PROTAC linkers.

-

Solubility: The tertiary amines (formed after alkylation) and the ethyl backbone improve physicochemical properties compared to rigid aryl linkers.

-

Permeability: N-methylation reduces hydrogen bond donor count (HBD), often improving membrane permeability.

-

Exit Vector: The diamine provides a linear, flexible chain to connect an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Target Protein ligand.

Peptidomimetics

In peptide chemistry, this unit serves as a Gly-Gly surrogate or a turn inducer. The N-methyl groups restrict conformational freedom, potentially locking the molecule into a bioactive conformation and protecting the adjacent peptide bonds from proteolytic cleavage.

Handling & Safety (HSE)

Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.[3][4]

-

Skin/Eye Contact: Causes severe skin burns and eye damage.[1][3][5] The free amine is caustic. Always wear neoprene gloves and chemical splash goggles.

-

Inhalation: Vapors are irritating to the respiratory tract. Handle only in a functioning fume hood.

-

Storage: Store in a cool, dry place (2-8°C). Keep container tightly closed to prevent absorption of atmospheric CO₂ (which can form carbamates with the free amine).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112257-19-9, N-Boc-N,N'-dimethylethylenediamine. Retrieved from [Link]

- Krapcho, A. P., & Kuell, C. S. (1990).Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564.

- Matzuk, M. M., et al. (2020).Small-Molecule PROTACs: Design, Synthesis, and Application. Journal of Medicinal Chemistry. (Contextualizes diamine linkers in PROTACs).

Sources

Methyl (2-(methylamino)ethyl)carbamate molecular weight and formula

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of Methyl (2-(methylamino)ethyl)carbamate .

Executive Summary

Methyl (2-(methylamino)ethyl)carbamate is a bifunctional organic intermediate characterized by a secondary amine and a carbamate ester moiety separated by an ethylene linker. While less ubiquitous than its tert-butyl analog (the Boc-protected diamine), this methyl ester variant represents a critical building block in the synthesis of urea-based peptidomimetics, heterocycles, and carbamate-linked prodrugs. Its specific molecular architecture allows for orthogonal protection strategies, enabling precise sequential functionalization in complex drug discovery workflows.

Physicochemical Characterization

Identity and Formula

The compound is formally derived from

| Property | Value | Notes |

| IUPAC Name | Methyl | Standard nomenclature |

| Molecular Formula | Confirmed by elemental count | |

| Molecular Weight | 132.16 g/mol | Monoisotopic Mass: 132.0899 |

| CAS Registry | Not widely listed | Analogous to Boc-variant (CAS 112257-19-9) |

| Physical State | Colorless to pale yellow oil | Predicted based on MW and H-bonding |

| Solubility | Soluble in DCM, MeOH, DMSO | Amine/Carbamate polarity |

| pKa (Predicted) | ~9.5 (Secondary Amine) | Typical for alkyl amines |

| LogP (Predicted) | -0.6 to -0.2 | Hydrophilic nature |

Structural Analysis

The molecule consists of three distinct functional zones:

-

Methyl Carbamate Terminus (

): Provides stability against proteolysis compared to simple amides and serves as a masked amine or a hydrogen bond donor/acceptor. -

Ethyl Linker (

): A flexible spacer ensuring optimal distance between the carbamate and the amine. -

Secondary Amine Terminus (

): A nucleophilic center available for further derivatization (alkylation, acylation).

Synthetic Methodology

Note: As this specific methyl ester is often prepared in situ or as a custom intermediate, the following protocol is derived from standard carbamate synthesis principles validated for diamines.

Synthesis Strategy: Selective Carbamoylation

The primary challenge in synthesizing this molecule from

Reagents:

-

Substrate:

-methylethylenediamine (NMEDA) -

Reagent: Methyl Chloroformate (

) or Dimethyl Carbonate (DMC) -

Base: Triethylamine (

) or -

Solvent: Dichloromethane (

) or THF

Protocol (Chloroformate Route):

-

Setup: Cool a solution of

-methylethylenediamine (1.0 equiv) in anhydrous DCM to 0°C under -

Addition: Add Methyl Chloroformate (0.95 equiv) dropwise over 60 minutes. Crucial: Use a slight deficit of the electrophile to prevent reaction at the more hindered secondary amine.

-

Quench: Stir for 2 hours at 0°C, then quench with saturated

. -

Purification: The secondary amine remains basic. Acidify to pH 3 to extract non-basic impurities, then basify aqueous layer to pH 12 and extract the product into DCM.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the selective synthesis and potential side-reaction pathways.

Figure 1: Synthetic pathway prioritizing selective carbamoylation of the primary amine.

Analytical Profiling

To validate the identity of synthesized Methyl (2-(methylamino)ethyl)carbamate, the following spectral signatures are diagnostic.

Mass Spectrometry (ESI-MS)

-

Observed Ion

: 133.1 m/z -

Fragmentation Pattern:

-

Loss of Methanol (

, -32 Da): Peak at ~101 m/z. -

Cleavage of Ethyl Linker: Characteristic amine fragments at 44 m/z (

).

-

Nuclear Magnetic Resonance ( -NMR)

Predicted shifts in

-

3.65 ppm (s, 3H): Methyl ester protons (

-

3.30 ppm (m, 2H): Methylene adjacent to carbamate (

-

2.75 ppm (m, 2H): Methylene adjacent to amine (

-

2.45 ppm (s, 3H):

-

5.10 ppm (br s, 1H): Carbamate

Applications in Drug Development[5][6]

Linker Chemistry

This molecule serves as a "short" hydrophilic linker. The carbamate bond is stable under physiological conditions but can be cleaved enzymatically (carbamases) or chemically under harsh hydrolysis, making it useful for Pro-drug design .

Fragment-Based Drug Design (FBDD)

The

Logical Workflow: Application in Ligand Synthesis

The following diagram depicts how this core unit is utilized to construct larger bioactive molecules.

Figure 2: Utilization of the scaffold in divergent synthesis of pharmaceutical targets.

Safety and Handling

-

Hazards: As a secondary amine and carbamate, treat as a potential skin irritant and sensitizer.

-

Storage: Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the secondary amine or hydrolysis of the ester.

-

Disposal: Dispose of as nitrogen-containing organic waste.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14403871, tert-Butyl methyl(2-(methylamino)ethyl)carbamate (Analogous Structure). Retrieved from [Link][1]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

An In-depth Technical Guide to Methyl (2-(methylamino)ethyl)carbamate and its Derivatives for Researchers and Drug Development Professionals

Introduction: Navigating the Landscape of Substituted Carbamates

In the intricate world of medicinal chemistry and drug development, substituted carbamates represent a versatile class of compounds with a broad spectrum of biological activities. This guide focuses on Methyl (2-(methylamino)ethyl)carbamate, a molecule of interest for its potential as a building block in the synthesis of more complex pharmacologically active agents. However, it is crucial for researchers to recognize that in practical laboratory applications, this compound is frequently utilized in a protected form, most commonly as tert-Butyl methyl(2-(methylamino)ethyl)carbamate . The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates controlled reactions, making it a more tractable precursor in multi-step syntheses.

This technical guide will provide a comprehensive overview of the chemical identity, properties, and handling of tert-Butyl methyl(2-(methylamino)ethyl)carbamate, the more prevalent surrogate for its unprotected counterpart. We will delve into its structural characteristics, synthesis, and potential applications, offering insights grounded in established chemical principles.

Core Chemical Identifiers and Properties

A precise understanding of a compound's chemical identifiers is fundamental for unambiguous communication and data retrieval in a research setting. For tert-Butyl methyl(2-(methylamino)ethyl)carbamate, the key identifiers are:

| Identifier | Value |

| PubChem CID | 14403871[1] |

| InChIKey | DFVRUHANEXOZGT-UHFFFAOYSA-N[1][2][3] |

| CAS Number | 112257-19-9[1][4] |

| Molecular Formula | C9H20N2O2[1][4] |

| Molecular Weight | 188.27 g/mol [1][4] |

The structural formula of tert-Butyl methyl(2-(methylamino)ethyl)carbamate is depicted in the following diagram:

Figure 1: Chemical structure of tert-Butyl methyl(2-(methylamino)ethyl)carbamate.

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate typically involves the reaction of N,N'-dimethylethylenediamine with a suitable Boc-protection reagent. This reaction follows the principles of nucleophilic substitution, where the more nucleophilic secondary amine of the diamine attacks the electrophilic carbonyl carbon of the Boc-anhydride or a similar reagent.

Experimental Protocol: Boc-Protection of N,N'-Dimethylethylenediamine

-

Dissolution: Dissolve N,N'-dimethylethylenediamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermic nature of the reaction.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc)2O, dissolved in the same solvent, to the cooled solution while stirring. The stoichiometry should be carefully controlled to favor mono-protection.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any unreacted (Boc)2O with a suitable reagent, such as water or a mild acid.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate. Purify the crude product using column chromatography on silica gel to isolate the desired tert-Butyl methyl(2-(methylamino)ethyl)carbamate.

The following diagram illustrates the generalized workflow for the synthesis and purification of this compound:

Figure 2: Generalized workflow for the synthesis and purification of tert-Butyl methyl(2-(methylamino)ethyl)carbamate.

Applications in Research and Drug Discovery

The primary utility of tert-Butyl methyl(2-(methylamino)ethyl)carbamate lies in its role as a versatile intermediate in organic synthesis. The presence of both a protected amine (the carbamate) and a free secondary amine allows for selective functionalization at the secondary amine position. Following this, the Boc-protecting group can be readily removed under acidic conditions to reveal the primary amine, enabling further synthetic transformations.

This differential reactivity is invaluable in the construction of complex molecules, including:

-

Pharmaceutical Scaffolds: As a building block for the synthesis of novel drug candidates.

-

Ligands for Metal Complexes: The diamine backbone can be elaborated to create chelating agents.

-

Probes for Chemical Biology: For the development of molecules to study biological processes.

Toxicological and Safety Profile

As a laboratory chemical, tert-Butyl methyl(2-(methylamino)ethyl)carbamate should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, related carbamates can exhibit varying degrees of toxicity. It is classified as corrosive and requires careful handling to avoid skin and eye contact.[1]

| Safety Information | Details |

| Primary Hazards | Corrosive[1] |

| GHS Pictograms | Corrosion (GHS05)[5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[5] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501[5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2][5] |

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

Methyl (2-(methylamino)ethyl)carbamate, and more commonly its tert-Butyl protected form, serves as a valuable molecular tool for researchers in organic synthesis and drug discovery. Its chemical properties, particularly the presence of differentially protected amine functionalities, allow for its strategic incorporation into a wide array of complex molecular architectures. A thorough understanding of its chemical identifiers, synthesis, and safe handling practices is paramount for its effective and responsible use in a research setting.

References

-

PubChem. tert-Butyl methyl(2-(methylamino)ethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Chemchart. tert-butyl methyl[2-(methylamino)ethyl]carbamate (112257-19-9). Chemchart. [Link]

Sources

- 1. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | 112257-19-9 [sigmaaldrich.com]

- 3. tert-butyl methyl[2-(methylamino)ethyl]carbamate (112257-19-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. clearsynth.com [clearsynth.com]

- 5. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | 112257-19-9 [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols for the N-Methylation of Ethylenediamine Derivatives

Abstract

The N-methylation of ethylenediamine derivatives is a pivotal chemical transformation in the synthesis of a vast array of industrially significant compounds, including pharmaceuticals, agrochemicals, and specialized polymers. The degree of methylation on the nitrogen atoms of the ethylenediamine backbone profoundly influences the molecule's physicochemical properties, such as basicity, lipophilicity, and coordinating ability. This, in turn, dictates its biological activity and material characteristics. This comprehensive guide provides an in-depth exploration of the prevalent reaction conditions for the N-methylation of ethylenediamine derivatives. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights to navigate the challenges of selectivity and yield. Detailed, step-by-step protocols for key methylation procedures are provided, alongside comparative data to facilitate methodological selection.

Introduction: The Significance of N-Methylated Ethylenediamine Derivatives

Ethylenediamine and its derivatives are fundamental C2 building blocks in organic synthesis. The introduction of methyl groups onto the nitrogen atoms can lead to a spectrum of valuable molecules, from mono- and di-methylated to tri- and the fully tetra-methylated products. Controlling the degree and regioselectivity of N-methylation is a paramount challenge for synthetic chemists.[1] For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely used bidentate tertiary amine ligand that can activate organometallic reagents and catalyze polymerization reactions.[2][3] On the other hand, partially methylated derivatives such as N,N'-dimethylethylenediamine and N,N,N'-trimethylethylenediamine serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4]

The choice of methylating agent, catalyst, solvent, and reaction conditions dictates the outcome of the methylation process, influencing not only the degree of methylation but also the potential for side reactions. This guide will explore several robust methodologies for the N-methylation of ethylenediamine derivatives.

Key Methodologies for N-Methylation

Several established methods are employed for the N-methylation of amines, each with its own set of advantages and limitations. The most common strategies for ethylenediamine derivatives include reductive amination, the Eschweiler-Clarke reaction, and the use of classical alkylating agents.

Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds. In the context of N-methylation, this typically involves the reaction of the amine with formaldehyde (or its trimer, paraformaldehyde) to form an imine or aminal intermediate, which is then reduced in situ by a suitable reducing agent.

Mechanism of Reductive Amination for N-Methylation:

Caption: Reductive amination workflow for N-methylation.

A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, iron-catalyzed reductive amination using paraformaldehyde has been demonstrated for the synthesis of N-methylamines.[5]

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[6][7] A key advantage of this reaction is that it typically proceeds to the tertiary amine stage without the formation of quaternary ammonium salts.[6][8] The formic acid serves as the reducing agent in this process.

Mechanism of the Eschweiler-Clarke Reaction:

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[6] For primary amines like ethylenediamine, the reaction will proceed to install methyl groups on both nitrogen atoms, ultimately leading to the permethylated product, TMEDA, when sufficient reagents are used.

Alkylation with Methyl Halides and Sulfates

Direct alkylation using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is another common approach. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Challenges: A significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents like methyl iodide.[8] Controlling the stoichiometry and reaction conditions is crucial to achieve the desired degree of methylation.

Comparative Overview of N-Methylation Methods

The selection of an appropriate N-methylation strategy depends on several factors, including the desired product, the scale of the reaction, and the available reagents and equipment. The following table provides a comparative summary of the methods discussed.

| Method | Methylating Agent(s) | Typical Reducing Agent/Catalyst | Key Advantages | Key Disadvantages |

| Reductive Amination | Formaldehyde/Paraformaldehyde | NaBH₄, NaBH₃CN, H₂/Catalyst | High yields, good functional group tolerance, milder conditions possible.[9] | Requires a stoichiometric reducing agent, potential for side reactions. |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Formic Acid | Avoids quaternary ammonium salt formation, often high yielding.[6][8][10] | Requires elevated temperatures, excess reagents, and can have a strong odor. |

| Direct Alkylation | Methyl Iodide, Dimethyl Sulfate | Base (e.g., NaHCO₃, K₂CO₃) | Simple procedure, readily available reagents. | Risk of over-alkylation to quaternary salts, toxicity of reagents.[8][11] |

| "Green" Methylation | CO₂, Methanol | Various catalysts (e.g., Ru, Ni) | Utilizes sustainable C1 sources, environmentally benign.[12] | Often requires specialized catalysts and reaction conditions (e.g., high pressure). |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of specific N-methylated ethylenediamine derivatives.

Protocol 1: Synthesis of N,N,N',N'-Tetramethylethylenediamine (TMEDA) via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the permethylation of amines.

Materials:

-

Ethylenediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) pellets

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, charge a round-bottom flask with ethylenediamine.

-

With vigorous stirring, slowly add an excess of formic acid, followed by the slow addition of an excess of aqueous formaldehyde. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >12. This step should be performed in an ice bath as it is highly exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude TMEDA can be purified by fractional distillation to yield a colorless liquid.

Protocol 2: Synthesis of N,N'-Dimethylethylenediamine

This protocol provides a general approach for the di-methylation of ethylenediamine.

Materials:

-

Ethylenediamine

-

A suitable methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

A suitable base (e.g., potassium carbonate or sodium bicarbonate)

-

A suitable solvent (e.g., acetonitrile or acetone)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of ethylenediamine in the chosen solvent, add the base.

-

Slowly add a stoichiometric amount (2 equivalents) of the methylating agent to the suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by distillation or column chromatography to yield N,N'-dimethylethylenediamine.

Protocol 3: Synthesis of N,N,N'-Trimethylethylenediamine

The synthesis of unsymmetrically substituted derivatives like N,N,N'-trimethylethylenediamine often requires a multi-step approach. One common strategy involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine.[13][14]

Materials:

-

N,N-dimethylamino chloroethane hydrochloride

-

Aqueous solution of methylamine

-

Inorganic base (e.g., NaOH)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

In a reaction vessel, dissolve N,N-dimethylamino chloroethane hydrochloride in an aqueous solution of methylamine.

-

Allow the reaction to proceed, monitoring for the consumption of the starting materials. The reaction temperature and time will depend on the specific conditions and may range from 0-40 °C for 2-6 hours.[14]

-

After the reaction is complete, add a solution of an inorganic base (e.g., NaOH) to the reaction mixture to liberate the free amine.

-

Separate the organic phase from the aqueous phase.

-

The crude N,N,N'-trimethylethylenediamine in the organic phase can be purified by rectification (fractional distillation).

Safety and Handling Considerations

-

Ethylenediamine and its derivatives: These compounds are corrosive and can cause severe skin burns and eye damage. They are also respiratory irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methylating agents: Methyl iodide and dimethyl sulfate are highly toxic and carcinogenic.[15] Extreme caution must be exercised when handling these reagents. All manipulations should be performed in a fume hood, and appropriate gloves should be worn.

-

Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory sensitizer. Handle in a well-ventilated area.

-

Formic acid: Formic acid is corrosive and can cause severe burns. Handle with care.

-

Exothermic reactions: Many of the described reactions are exothermic. Proper cooling and slow addition of reagents are essential to control the reaction temperature and prevent runaways.

Conclusion

The N-methylation of ethylenediamine derivatives is a versatile and powerful tool in synthetic organic chemistry. The choice of methodology—be it reductive amination, the Eschweiler-Clarke reaction, or direct alkylation—should be guided by the desired product, the scale of the reaction, and safety considerations. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize a wide range of N-methylated ethylenediamine derivatives for various applications. The development of greener methylation methods using sustainable C1 sources like CO₂ and methanol is an active area of research that promises more environmentally friendly synthetic routes in the future.[16]

References

-

PrepChem.com. Synthesis of N-Boc-N,N'-dimethylethylene diamine. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

Organic Syntheses. (2010). Org. Synth. 2010, 87, 231. [Link]

- Google Patents.

- Google Patents. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.

- Google Patents.

-

Wikipedia. Tetramethylethylenediamine. [Link]

-

Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

-

Liu, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5143. [Link]

-

Wang, M., et al. (2025). Sulfurized Re-Ir clusters on a carbon black support were demonstrated to be highly active catalysts for the quadruple N-methylation of ethylenediamine (EDA) with CO2 and H2 to yield N,N,N',N'- tetramethylethylenediamine (TetraM-EDA). Green Chemistry. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Google Patents.

-

ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the.... [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

- Google Patents. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine.

-

PubMed. An efficient and practical N-methylation of amino acid derivatives. [Link]

-

RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]

- Google Patents. CN103012156A - Preparation method of N,N-diethylethylenediamine.

-

ChemRxiv. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

-

RSC Publishing. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]

-

RSC Publishing. Selective N-monomethylation of primary amines. [Link]

- Google Patents.

-

ResearchGate. Selective mono‐N‐methylation of various substituted diamines using.... [Link]

-

ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

-

PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

-

Current Organic Chemistry. N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]

- Google Patents.

- Google Patents.

-

RSC Publishing. Selective monomethylation of primary amines with simple electrophiles. [Link]

-

N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]

- Google Patents.

-

PubMed. [Synthesis of N,N'-dialkyl Derivatives of Ethylenediamine and trimethylenediamine-1,3]. [Link]

-

PMC. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. [Link]

-

ResearchGate. I want to purify PAMAM polymer with ethylene diamine impurity?. [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 3. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 11. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]

- 12. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. N,N,N'-Trimethylethylenediamine | 142-25-6 [chemicalbook.com]

- 14. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]

- 15. server.ccl.net [server.ccl.net]

- 16. pubs.rsc.org [pubs.rsc.org]

Methyl (2-(methylamino)ethyl)carbamate in peptide synthesis linkers

Application Note: Methyl (2-(methylamino)ethyl)carbamate Motifs in Self-Immolative Peptide Linkers

Executive Summary

Methyl (2-(methylamino)ethyl)carbamate represents a core structural motif utilized in cyclization-based self-immolative linkers . Unlike standard hydrolysis-based release systems (e.g., esters), this motif relies on a rapid, kinetically defined intramolecular nucleophilic attack by a secondary amine on a carbamate carbonyl. This mechanism drives the formation of a thermodynamically stable cyclic urea (N,N'-dimethylimidazolidinone), forcing the expulsion of the payload (the alkoxy portion of the carbamate).

This guide details the design, synthesis, and validation of linkers based on this motif. It is specifically engineered for researchers developing Peptide-Drug Conjugates (PDCs) where rapid, traceless release of hydroxyl- or amine-containing payloads is required upon protease triggering.

Mechanism of Action: The "Trimethyl Lock" Analog

The utility of Methyl (2-(methylamino)ethyl)carbamate lies in its ability to act as a spacer that translates a cleavage event (e.g., enzymatic proteolysis) into a chemical release event.

The Pathway

-

Stable State: The secondary amine of the ethylenediamine backbone is acylated by a peptide trigger (e.g., Val-Cit-PABC or a specific protease substrate). The amide bond reduces the nucleophilicity of the nitrogen, preventing cyclization.

-

Triggering: A protease (e.g., Cathepsin B)[1] cleaves the peptide amide bond, unmasking the secondary amine.

-

Cyclization (The Driver): The liberated secondary amine (

) attacks the carbamate carbonyl. The N-methyl groups favor the cis-conformation required for cyclization (Thorpe-Ingold effect analog). -

Release: The tetrahedral intermediate collapses, expelling the payload (as an alcohol or amine) and forming the inert N,N'-dimethylimidazolidinone byproduct.

Figure 1: Mechanism of cyclization-based payload release. The secondary amine, once freed, attacks the carbamate to form a cyclic urea, expelling the drug.

Chemical Properties & Handling

| Property | Specification | Relevance |

| Core Motif | N,N'-Dimethylethylenediamine | Essential for cyclization kinetics ( |

| Protecting Group | Boc (tert-butyloxycarbonyl) | Standard precursor form: tert-Butyl methyl(2-(methylamino)ethyl)carbamate. |

| Stability | High (in amide form) | Stable in plasma (pH 7.4) when amine is acylated. |

| Solubility | Moderate to High | N-methylation improves solubility in organic solvents (DCM, DMF) compared to non-methylated analogs. |

| Reactivity | Nucleophilic (Secondary Amine) | Requires forcing conditions or activated esters for coupling due to steric hindrance of the methyl group. |

Critical Handling Note: The free amine form of this molecule (Methyl (2-(methylamino)ethyl)carbamate) is unstable over time as it will auto-cyclize to release methanol (or the attached payload). Always store as the acylated precursor (e.g., Boc-protected or Peptide-conjugated).

Protocol: Synthesis of a Linker-Payload Construct

This protocol describes the synthesis of a PDC linker using tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS 112257-19-9) as the starting building block.

Materials

-

Reagent A: tert-Butyl methyl(2-(methylamino)ethyl)carbamate (1.0 equiv).[2]

-

Reagent B: 4-Nitrophenyl chloroformate (1.1 equiv).

-

Payload: Drug containing a hydroxyl or amine group (e.g., Paclitaxel, Doxorubicin model).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology

Phase 1: Activation of the Linker (Carbonate Formation)

-

Dissolution: Dissolve tert-butyl methyl(2-(methylamino)ethyl)carbamate (Reagent A) in anhydrous DCM (0.1 M) under nitrogen.

-

Activation: Cool to 0°C. Add DIPEA (1.5 equiv) followed by dropwise addition of 4-nitrophenyl chloroformate (1.1 equiv) dissolved in DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS for disappearance of starting amine.

-

Workup: Wash with 1M NaHSO

, brine, dry over MgSO

Phase 2: Coupling to Payload (Payload-Linker Assembly)

-

Coupling: Dissolve the Payload (1.0 equiv) and the Activated Linker from Phase 1 (1.2 equiv) in anhydrous DMF.

-

Catalysis: Add HOBt (0.5 equiv) and DIPEA (2.0 equiv). Note: For sterically hindered payloads, add DMAP (0.1 equiv).

-

Incubation: Stir at RT for 12–24 hours. The p-nitrophenol leaving group confirms reaction progress (yellow color in basic solution).

-

Purification: Purify the Boc-Linker-Payload via Flash Chromatography or Prep-HPLC.

Phase 3: Deprotection & Peptide Conjugation

-

Boc Removal: Treat the construct with 20% TFA in DCM (or 4M HCl in Dioxane) for 30 minutes.

-

Concentration: Evaporate solvents immediately and keep the temperature < 30°C. The resulting salt (TFA/HCl) is stable, but the free base is reactive.

-

Peptide Coupling: React the deprotected linker-payload (amine salt) with the C-terminus of your targeting peptide (e.g., Fmoc-Val-Cit-OH) using HATU/HOAt and DIPEA in DMF.

-

Critical: Ensure pH is 8.0–8.5 for efficient coupling of the secondary amine.

-

Quality Control & Self-Validation

To ensure the linker is functional and not just a passive spacer, you must validate the Cyclization Kinetics .

Assay: pH-Dependent Stability Test

-

Objective: Confirm that the linker releases the payload only when the amine is free (simulating protease cleavage).

-

Method:

-

Synthesize a model compound: H-MeN-CH

CH -

Incubate in Phosphate Buffer (PBS) at pH 7.4, 37°C.

-

Monitor via HPLC at 254 nm.

-

Expectation: You should observe the disappearance of the linear precursor and the appearance of Benzyl Alcohol and N,N'-dimethylimidazolidinone.

-

Control: Perform the same assay with the Acylated version (e.g., Acetyl-MeN...). It must remain stable (>95% intact after 24h).

-

Data Interpretation Table:

| Compound State | pH 7.4 Stability ( | Observation | Conclusion |

| Acylated (Prodrug) | > 48 Hours | No Release | Linker is stable in circulation. |

| Free Amine (Triggered) | 10 – 60 Minutes | Rapid Release | Cyclization is driving release efficiently. |

| Acidic pH (pH 4.0) | > 24 Hours | Slow/No Release | Protonation of amine ( |

Troubleshooting & Optimization

-

Issue: Slow Coupling to Peptide.

-

Cause: The secondary amine (

) is sterically hindered. -

Solution: Use HATU or PyAOP as coupling agents. Avoid HBTU. Perform double coupling if necessary.

-

-

Issue: Premature Release during Synthesis.

-

Cause: Accidental deprotection of the amine while the carbamate is already formed.

-

Solution: Always keep the amine acylated (Boc or Peptide) until the final step. If the payload is sensitive to acid (Boc removal conditions), use an Alloc protecting group for the amine (removable with Pd(PPh

)

-

-

Issue: Aggregation.

-

Cause: The hydrophobic nature of the linker.

-

Solution: Introduce a PEG spacer between the peptide and the linker (e.g., Peptide-PEG

-Linker-Payload).

-

References

-

Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Bioconjugate Chemistry. (2023). Detailed analysis of diamine-based self-immolative linkers and release kinetics.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Comprehensive review of carbamate stability and cyclization mechanisms.

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. (2024). Discusses base-labile and cyclization-cleavable linkers in peptide synthesis.

-

tert-Butyl methyl(2-(methylamino)ethyl)carbamate Substance Record. PubChem. (2025).[2] Chemical structure and physical property data for the linker precursor.

Sources

Application Note: Controlled Acidolytic Deprotection of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate

Abstract & Strategic Utility

This guide details the deprotection of tert-butyl methyl(2-(methylamino)ethyl)carbamate (Mono-Boc-DMEDA) to yield

While standard Boc removal is often trivial, this specific substrate presents a critical physicochemical challenge: Product Volatility . The resulting free base, DMEDA, is a low-molecular-weight liquid (bp ~119°C) with significant water solubility. Standard workups involving aqueous extraction and rotary evaporation frequently result in massive yield loss due to co-evaporation of the product.

This protocol prioritizes the isolation of the dihydrochloride salt to ensure quantitative recovery, storage stability, and precise stoichiometry for downstream applications (e.g., as a ligand in Cu-catalyzed cross-couplings).

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate

-

Starting Material: tert-butyl methyl(2-(methylamino)ethyl)carbamate

-

Target Product:

-dimethylethylenediamine (DMEDA)[1][2] -

Key Application: DMEDA is a privileged ligand for Cu(I)-catalyzed amidation (Goldberg reaction) and C-N coupling, stabilizing the active catalytic species.

Reaction Mechanism

The deprotection follows an acid-catalyzed elimination pathway (

Figure 1: Acid-catalyzed cleavage mechanism of the Boc group.[3] Note that the carbamic acid intermediate is unstable and spontaneously decarboxylates.[4]

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Acid Source | 4M HCl in Dioxane | Precludes water; precipitates product directly as salt. |

| Solvent | 1,4-Dioxane or Et₂O | Low polarity promotes crystallization of the salt. |

| Temperature | 0°C | Controls exotherm and gas evolution rate. |

| Stoichiometry | 5–10 equiv. Acid | Excess ensures complete protonation of both amines. |

| Atmosphere | Nitrogen/Argon | Prevents moisture absorption (salt is hygroscopic). |

Experimental Protocols

Protocol A: Isolation as Dihydrochloride Salt (Recommended)

Best for: Storage, high yield, and use as a solid reagent.

Materials:

-

Starting Material (1.0 equiv)

-

4M HCl in 1,4-Dioxane (Commercial or freshly prepared)

-

Diethyl ether (anhydrous) or MTBE

Step-by-Step:

-

Dissolution: Dissolve the Boc-protected amine in a minimal volume of dry 1,4-dioxane (approx. 2 mL per mmol) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in dioxane (5–10 equiv) dropwise.

-

Observation: Gas evolution (CO₂/Isobutylene) will occur.[5] A white precipitate may begin to form immediately.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check consumption of SM by TLC (stain with Ninhydrin; SM is less polar than product).

-

-

Precipitation: Dilute the reaction mixture with anhydrous diethyl ether (approx. 3x reaction volume) to force complete precipitation of the salt.

-

Filtration: Filter the white solid under an inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic.

-

Washing: Wash the filter cake with cold diethyl ether (2x).

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

-

Result:

-dimethylethylenediamine

-

Protocol B: TFA Deprotection (Solution Phase)

Best for: Immediate use in the next step without isolation.

Materials:

Step-by-Step:

-

Dissolution: Dissolve SM in DCM (0.1 M concentration).

-

Acid Addition: Add TFA (20% v/v final concentration).

-

Reaction: Stir at RT for 1–2 hours.

-

Workup (CRITICAL):

-

Do NOT simply rotary evaporate if you need the free base; you will lose the product.

-

Option 1 (TFA Salt): Evaporate solvent/TFA to dryness to yield the bis-TFA salt (viscous oil/gum). Use directly.

-

Option 2 (Free Base Solution): Carefully neutralize with solid

or basic resin in situ. Filter and use the DCM solution directly in the next step.

-

Workflow Decision Tree

The following logic ensures you choose the correct path to avoid yield loss due to volatility.

Figure 2: Decision matrix for workup strategy. Note the high risk of product loss in the "Free Base" pathway.

Troubleshooting & Quality Control

| Observation | Root Cause | Remediation |

| Low Yield (Free Base) | Product evaporation. | Switch to Protocol A (HCl salt). Do not apply high vacuum to the free base. |

| Sticky Gum (HCl method) | Incomplete precipitation. | Add more Et₂O and scratch the flask walls to induce crystallization. Sonicate. |

| Incomplete Cleavage | Acid consumed by amine. | Ensure at least 3-4 equivalents of acid are used (2 for the amines, 1+ for catalysis). |

| NMR: Extra peaks | While rare for this substrate, if |

Validation Data (Typical):

-

1H NMR (D₂O, HCl salt):

3.45 (s, 4H, -

Appearance: White crystalline solid (HCl salt).

Safety Information

-

Corrosivity: TFA and 4M HCl are highly corrosive. Wear acid-resistant gloves.

-

Pressure: The reaction generates CO₂ and Isobutylene gas. Do not seal the reaction vessel tightly; use a bubbler or a needle vent.

-

Toxicity: DMEDA (free base) is corrosive and has a strong amine odor. Handle in a fume hood.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

-

Common Organic Chemistry . (2023). Boc Deprotection Mechanism and Protocols.

-

BenchChem Application Notes . (2025). Protocol for the Deprotection of N-Boc-N'-methylethylenediamine.

-

Sigma-Aldrich Technical Library . N,N′-Dimethylethylenediamine Properties and Handling.

-

Organic Syntheses . General Procedures for Boc Removal.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

Troubleshooting & Optimization

Purification methods for Methyl (2-(methylamino)ethyl)carbamate oil

The following technical guide addresses the purification and handling of Methyl (2-(methylamino)ethyl)carbamate , a critical intermediate often plagued by stability issues and physicochemical anomalies.

Topic: Purification, Handling, and Troubleshooting Content ID: TS-MEC-004 Status: Active Audience: Medicinal Chemists, Process Engineers

Executive Summary & Compound Profile

Methyl (2-(methylamino)ethyl)carbamate is a bifunctional building block containing a basic secondary amine and a reactive carbamate moiety. While theoretically simple, its purification is complicated by two factors: amphiphilicity (high water solubility) and thermal instability (propensity for intramolecular cyclization).

| Property | Value / Characteristic |

| State | Viscous Colorless to Pale Yellow Oil |

| Boiling Point | >120°C (High Vacuum required) |

| Solubility | Miscible in water, DCM, MeOH; Poor in Hexanes |

| Key Risk | Cyclization: Heating >80°C promotes formation of 1-methylimidazolidin-2-one. |

| Storage | < -20°C, under Argon (Amine absorbs |

Critical Troubleshooting (FAQs)

Q1: Why does my product decompose during distillation?

Diagnosis: Thermal Cyclization. The structure of your compound contains a nucleophilic secondary amine separated by two carbons from an electrophilic carbamate carbonyl. Upon heating (typically >100°C), the amine attacks the carbonyl, expelling methanol and forming a stable cyclic urea (1-methylimidazolidin-2-one).

Solution:

-

Avoid Distillation if possible. Use acid-base extraction or salt formation (see Protocol A).[1]

-

If Distillation is Mandatory: Use a Kugelrohr apparatus. Maintain vacuum <0.5 mbar and keep the bath temperature below 90°C. If it doesn't distill, do not increase heat; the pot residue is likely the cyclic urea.

Q2: I lost my product during the aqueous workup. Where is it?

Diagnosis: "The Amphiphilic Trap." The secondary amine renders the molecule highly polar. At neutral or slightly basic pH (pH 7–9), the free base is still significantly water-soluble due to hydrogen bonding, leading to poor recovery in organic solvents like Ethyl Acetate or Ether.

Solution:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.

-

Solvent Choice: Use Dichloromethane (DCM) or Chloroform (

) rather than Ethers. -

pH Control: Ensure the aqueous phase is at pH > 12 during the final extraction to suppress ionization completely.

Q3: The oil is yellow/brown. How do I remove the color?

Diagnosis: Oxidation of the secondary amine. Amines oxidize in air to form colored N-oxides or imine impurities.

Solution:

-

Activated Charcoal: Dissolve the oil in MeOH, treat with activated charcoal for 30 mins, filter through Celite.

-

Salt Formation: Convert the oil to a solid HCl or Oxalate salt. Impurities often remain in the mother liquor, yielding a white solid product (See Protocol B).

Detailed Purification Protocols

Protocol A: The "Cold" Acid-Base Extraction (Recommended)

Best for: Removing non-basic impurities without thermal stress.

-

Dissolution: Dissolve crude reaction mixture in DCM (10 mL/g).

-

Acid Wash (Target Extraction):

-

Basification (Critical Step):

-

Cool the aqueous acidic layer to 0°C (Ice bath).

-

Slowly add 4M NaOH or

until pH > 12 . -

Note: Keep cold to prevent hydrolysis of the carbamate ester.

-

-

Recovery:

-

Saturate the aqueous solution with solid NaCl.

-

Extract with DCM (4 x Vol). Do not use Ether.

-

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo at <30°C .

Protocol B: Purification via Salt Formation

Best for: Long-term storage and high purity (>98%).

-

Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol .

-

Cool to 0°C.

-

Add 1.0 equivalent of HCl (4M in Dioxane) dropwise.

-

Observation: A white precipitate should form.[6] If oiling occurs, add diethyl ether until turbid and scratch the flask.

-

-

Filter the solid under Argon.

-

Wash with cold Ether/Hexanes (1:1).

-

Result: The Hydrochloride salt is a stable solid, resistant to oxidation and cyclization.

Mechanistic Visualization

Diagram 1: The Thermal Cyclization Trap

This diagram illustrates why distillation often fails. The "Internal Attack" pathway is thermodynamically driven by the formation of the stable 5-membered ring.

Caption: Thermal degradation pathway. The secondary amine attacks the carbamate carbonyl, expelling methanol to form a cyclic urea.

Diagram 2: Acid-Base Purification Logic

A decision tree for the "Cold" extraction protocol to ensure maximum recovery.

Caption: Flowchart for the isolation of the basic amine target from neutral impurities using pH manipulation.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[7][8] (Detailed mechanisms on carbamate stability and cleavage).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic grounding for intramolecular cyclization of 1,2-diamines).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl carbamate. (General physicochemical data on carbamate esters).

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Methyl (2-(methylamino)ethyl)carbamate Stability

The following technical guide addresses the stability and handling of Methyl (2-(methylamino)ethyl)carbamate in acidic environments.

Topic: Stability & Degradation Kinetics in Acidic Media Document ID: TSC-2024-MEC-01 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists[1]

Executive Summary: The "Acid-Stability Paradox"[1]

Methyl (2-(methylamino)ethyl)carbamate presents a classic case of pH-dependent divergent reactivity .[1]

-

In Strong Acid (pH < 2): The compound is highly stable .[1][2] The terminal secondary amine protonates immediately (

), forming a cationic ammonium species.[1] This positive charge electrostatically repels hydronium ions, protecting the carbamate from acid-catalyzed hydrolysis.[1] -

In Weak Acid/Neutral Conditions (pH 6–8): The compound is highly unstable .[1][2] As the pH approaches the amine’s

, a significant fraction of the amine becomes unprotonated (nucleophilic).[1] This triggers a rapid intramolecular cyclization to form a cyclic urea, ejecting methanol.[1]

The Critical Warning: Most degradation does not occur during the acidic experiment, but during the neutralization/workup phase.

Mechanistic Pathways (The "Why")

To troubleshoot effectively, you must visualize the competing pathways.[1] The molecule chooses a path based strictly on proton availability.[1]

Degradation Pathway Diagram[1]

Figure 1: The stability bifurcation.[1] Acidic conditions (green) trap the molecule in a stable salt form.[1] Neutralization (yellow path) restores the nucleophile, triggering rapid cyclization (red) rather than isolating the free base.[1]

Troubleshooting Guide

Use this matrix to diagnose unexpected results during synthesis or analysis.

| Symptom | Likely Root Cause | The Mechanism | Corrective Action |

| Mass Spec shows [M-32] peak | Cyclization | Loss of Methanol ( | Do not neutralize to pH > 7. Keep workup acidic or use rapid extraction at cold temperatures ( |

| Product disappears during LC-MS | Column pH Mismatch | Standard basic mobile phases (ammonium bicarbonate, pH 10) trigger on-column cyclization.[1] | Switch to Acidic Mobile Phase. Use 0.1% Formic Acid or TFA (pH ~2-3) to keep the amine protonated during analysis.[1] |

| Low Yield after Acid Deprotection | Workup Degradation | The methyl carbamate survived the acid, but cyclized when you added | Skip the aqueous quench. Evaporate acid directly (lyophilize) to isolate the stable hydrochloride salt.[1] |

| Insoluble white solid forms | Cyclic Urea Precipitate | The cyclic byproduct (1-methylimidazolidin-2-one) is highly polar and crystalline.[1] | Check NMR for symmetric urea signals.[1] This process is irreversible.[1] |

Experimental Protocols

Protocol A: Safe Handling in Acidic Media (Stability Check)

Use this protocol to verify if your specific acidic conditions are safe.[1][2]

-

Preparation: Dissolve 10 mg of analyte in 1 mL of the target acidic solvent (e.g., 1M HCl or 50% TFA).[1][2]

-

Incubation: Hold at required temperature (e.g., RT or

). -

Sampling (CRITICAL):

-

Analysis: Inject immediately onto HPLC/LC-MS using an acidic gradient (Water/ACN + 0.1% Formic Acid).

Protocol B: Isolation of the Hydrochloride Salt

Recommended storage form.[1]

-

Evaporation: Remove solvent under reduced pressure at

. -

Chase: Add dry diethyl ether or toluene and re-evaporate to remove trace acid (azeotrope).

-

Result: The residue is the dihydrochloride salt.[1]

-

Storage: Store under Argon at

. Do not convert to free base for storage.

Frequently Asked Questions (FAQs)

Q1: Can I use this molecule as a linker in a PROTAC synthesis involving basic coupling conditions? A: Use extreme caution. If you must use basic conditions (e.g., amide coupling), use a non-nucleophilic base (DIPEA) and keep the reaction time short.[1] If possible, use the Boc-protected analog (tert-butyl methyl(2-(methylamino)ethyl)carbamate) for coupling, then deprotect the Boc group at the very end.[1] The methyl carbamate is too prone to cyclization when the amine is free.[1][2]

Q2: Why is the Methyl Carbamate more stable than a Boc group in acid?

A: Sterics and electronics.[1] The tert-butyl cation (from Boc cleavage) is stable and leaves easily via an

Q3: Is the cyclization reversible? A: Practically, no . The formation of the 5-membered cyclic urea is thermodynamically driven by the formation of a stable amide-like bond and the entropy gain of releasing methanol.[1] Once formed, you would need extreme conditions (boiling 6M HCl or NaOH) to reopen the ring, which would likely destroy the rest of your molecule.[1][2]

References

-

Mechanism of Carbamate Hydrolysis

-

Intramolecular Cyclization of Diamines

-

General Stability of Methyl Carbamates

Sources

- 1. corpus.ulaval.ca [corpus.ulaval.ca]

- 2. researchgate.net [researchgate.net]

- 3. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

Technical Support Center: Handling Methyl (2-(methylamino)ethyl)carbamate Salts

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility, Stability, and Handling of Small Molecule Amine-Carbamate Linkers

Executive Summary: The "Salt Paradox"

From the desk of Dr. Aris Thorne, Senior Application Scientist:

You are likely working with Methyl (2-(methylamino)ethyl)carbamate (and its salts) as a linker or intermediate in PROTAC or peptidomimetic synthesis.

This molecule presents a classic "Salt Paradox":

-

The Free Base is likely an oil or low-melting solid with poor water solubility and high susceptibility to oxidation.

-

The Salt (e.g., HCl) solves the water solubility issue but introduces hygroscopicity (absorbing water from air until it dissolves itself) and deliquescence .

Furthermore, this specific backbone (an ethylenediamine derivative) carries a hidden "time-bomb": Intramolecular Cyclization . If mishandled, your solubility issue is actually a degradation issue.

This guide addresses these specific failure modes.

Critical Warning: The "Fake" Solubility Issue (Cyclization)

Before troubleshooting solubility, you must rule out chemical degradation.

The Trap: Users often heat the salt in water or base to encourage dissolution. For this specific molecule, heat and basic pH trigger the nucleophilic attack of the methylamine nitrogen onto the carbamate carbonyl. This expels methanol and forms 1-methyl-2-imidazolidinone , which is a stable, cyclic urea with completely different solubility properties.

Mechanism of Failure

Figure 1: The degradation pathway. Once cyclized, the molecule cannot be reverted. This is often mistaken for "precipitation" or "insolubility."

Troubleshooting Guide: Specific Scenarios

Scenario A: "My salt arrived as (or turned into) a sticky gum/oil."

Diagnosis: Deliquescence. Small amine salts (especially Hydrochlorides) have high crystal lattice energies but even higher hydration energies. They pull moisture from the air, breaking the crystal lattice and forming a concentrated aqueous "oil."

The Fix: Trituration & Solvent Exchange Do not just put it under high vacuum; the water is bound too tightly. You must physically disrupt the hydration shell.

Protocol 1: Recovery of Crystalline Solid

-

Dissolve: Dissolve the "gum" in a minimum amount of dry Methanol (MeOH) .

-

Precipitate: Add 10 volumes of cold Diethyl Ether (

) or MTBE dropwise while stirring vigorously. -

Sonicate: If it oils out again, sonicate the flask. The mechanical energy helps organize the crystal lattice.

-

Isolate: Filter rapidly under Argon/Nitrogen.

-

Dry: Lyophilization (freeze-drying) from water is the gold standard if the ether method fails.

Scenario B: "It precipitates when I add it to PBS/Media."

Diagnosis: The Common Ion Effect & pH Shock.

PBS contains high concentrations of

The Fix: The "Step-Down" Dilution Never add solid powder directly to the assay buffer.

Protocol 2: Biological Preparation

-

Stock: Make a high-concentration stock (e.g., 100 mM) in DMSO (dimethyl sulfoxide).

-

Note: DMSO prevents the "gumming" seen with water.

-

-

Intermediate: Dilute the stock 1:10 into water (not buffer yet).

-

Final: Add this intermediate to your PBS/Media.

-

Why? This allows the hydration shell to form gradually before hitting the high-salt environment of PBS.

-

Scenario C: "I need the Free Base for a reaction in DCM."

Diagnosis: Salt Incompatibility. The salt form is insoluble in Dichloromethane (DCM). You must "free-base" it, but you cannot use strong hydroxide bases due to the cyclization risk (see Fig 1).

Protocol 3: Gentle Free-Basing

-

Suspend the salt in DCM.

-

Add 1.5 equivalents of Solid Sodium Bicarbonate (

) or Potassium Carbonate (-

Avoid: NaOH or KOH (too strong, causes hydrolysis/cyclization).

-

-

Add a catalytic amount of water (1-2 drops) to activate the surface of the inorganic base.

-

Stir vigorously for 30 minutes.

-

Filter off the inorganic solids (

). -

Use the DCM filtrate immediately. Do not store the free base; it will oxidize.

Data & Solubility Matrix

Use this table to select the correct solvent system for your application.

| Solvent System | Solubility Rating | Risk Factor | Recommended Use |

| Water (pH < 7) | High (>50 mg/mL) | Hydrolysis over time | Short-term aqueous stocks |

| PBS (pH 7.4) | Moderate | Precipitation (Common Ion) | Biological Assays (dilute <1 mM) |

| DMSO | High | Hygroscopic solvent | Frozen Stocks (-20°C) |

| Methanol/Ethanol | High | Transesterification (slow) | Synthesis / Purification |

| DCM / Chloroform | Negligible (Salt) / High (Free Base) | None | Organic Synthesis |

| Ether / Hexane | Insoluble | None | Precipitating the salt (Trituration) |

Decision Tree: Solving the Solubility Block

Follow this logic flow to determine the correct handling procedure.

Figure 2: Logic flow for determining the correct solubilization strategy.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to 60°C to speed up dissolution? A: ABSOLUTELY NOT. As detailed in Section 2, heating ethylenediamine-carbamate derivatives promotes cyclization to the imidazolidinone. If it doesn't dissolve at room temperature with sonication, heating will only destroy your compound.

Q: The HCl salt is too hygroscopic.[1] Is there a better alternative? A: Yes. If the HCl salt is unmanageable, consider converting to the Trifluoroacetate (TFA) or Tosylate (TsOH) salt. These counterions are generally less hygroscopic and pack better in the crystal lattice due to their larger size and lipophilicity [1].

Q: How should I store the powder?

A: Store at -20°C in a sealed vial. Ideally, place the vial inside a secondary jar containing desiccant (silica gel or

References

-

Serajuddin, A. T. M. (2007).[2] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] Link

-

Tamura, M., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(41), 27527–27535. (Demonstrates the cyclization pathway). Link

-

BenchChem Technical Support. Handling and storage of hygroscopic amine hydrochloride salts. Link

Sources

Validation & Comparative

Comparative Analytical Guide: Mass Spectrometry Fragmentation Dynamics of CAS 112257-19-9 (Boc-N,N'-Dimethylethylenediamine)

Executive Summary & Chemical Context[1][2][3][4][5][6]

Product Identity: tert-Butyl methyl(2-(methylamino)ethyl)carbamate CAS: 112257-19-9 Molecular Formula: C9H20N2O2 Monoisotopic Mass: 188.15 Da[1][2]

CAS 112257-19-9 is a critical synthetic intermediate (linker) used in the development of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its structural core consists of an N,N'-dimethylethylenediamine backbone protected by a tert-butoxycarbonyl (Boc) group.[1]

The Analytical Challenge: In drug development, the "performance" of this reagent is defined by its stability and the ability to distinguish it from its deprotected degradation product (N,N'-dimethylethylenediamine) and structurally similar non-methylated analogues. This guide compares the fragmentation topology of CAS 112257-19-9 against these alternatives to establish a self-validating identification method.

Mechanistic Fragmentation Analysis (ESI-MS/MS)

The mass spectral behavior of CAS 112257-19-9 in Electrospray Ionization (ESI+) is dominated by the lability of the carbamate (Boc) moiety. Understanding this mechanism is essential to prevent false negatives caused by in-source fragmentation.

Primary Ionization & Precursor Selection

-

Observed Precursor: [M+H]⁺ at m/z 189.16 .

-

Adducts: Sodium adducts [M+Na]⁺ at m/z 211.14 are common in non-buffered mobile phases but are poor targets for fragmentation due to stability.

Collision-Induced Dissociation (CID) Pathways

The fragmentation follows a predictable, energy-dependent cascade:

-

The "Boc-Scission" (Low Energy): The most energetically favorable pathway is the elimination of the tert-butyl group as isobutene (neutral loss of 56 Da).

-

Transition: m/z 189 → m/z 133 (Carbamic acid intermediate).

-

-

Decarboxylation (Medium Energy): The unstable carbamic acid intermediate rapidly loses CO₂ (neutral loss of 44 Da).

-

Transition: m/z 133 → m/z 89 (Protonated N,N'-dimethylethylenediamine).

-

-

Backbone Cleavage (High Energy): The resulting diamine core fragments via C-C or C-N bond scission, generating the characteristic N-methylmethaniminium ion.

-

Transition: m/z 89 → m/z 44.

-

Visualizing the Pathway

The following diagram illustrates the fragmentation logic, color-coded by energy requirement.

Caption: Step-wise CID fragmentation pathway of CAS 112257-19-9. Green nodes indicate stable quantifiers; Red nodes indicate high-energy qualifiers.

Comparative Performance: Specificity & Selectivity[2][7][8][9]

To validate an analytical method, one must prove it distinguishes the target from closely related impurities. The table below compares CAS 112257-19-9 against its primary degradation product (Free Amine) and a non-methylated analogue.

Table 1: Comparative MRM Transitions and Selectivity

| Feature | Target: CAS 112257-19-9 | Alternative 1: Free Amine (Degradant) | Alternative 2: N-Boc-EDA (Analogue) |

| Identity | N-Boc-N,N'-dimethylethylenediamine | N,N'-Dimethylethylenediamine | N-Boc-ethylenediamine |

| CAS | 112257-19-9 | 110-70-3 | 57260-71-6 |

| Precursor [M+H]⁺ | 189.16 | 89.09 | 161.13 |

| Primary Fragment | 89.09 (Loss of Boc) | 44.05 (Iminium) | 105.07 (Loss of Isobutene) |

| Secondary Fragment | 44.05 (Iminium) | 30.03 (Methaniminium) | 61.06 (Ethylenediamine) |

| Neutral Loss | -100 Da (Boc) | N/A | -56 Da (Isobutene) |

| Differentiation | Unique Precursor 189 | Co-elutes; differentiated by Precursor mass | Shifted Precursor (-28 Da) |

| Analytical Risk | In-Source Fragmentation: High source temp can convert 189 → 89 before Q1 selection.[1][3] | Low Mass Cutoff: m/z 89 may be below detection limits on some traps. | Isobaric Interference: None. |

Key Insight: The presence of the signal at m/z 89.09 in the absence of m/z 189.16 indicates degradation of your reagent. If both are present, chromatographic separation is required to prevent the in-source fragment of the parent from biasing the quantification of the free amine impurity.

Validated Experimental Protocol

This protocol is designed to minimize in-source fragmentation (a common pitfall with Boc-amines) while maximizing sensitivity.

Sample Preparation

-

Solvent: Acetonitrile:Water (50:50). Avoid alcohols (MeOH) if transesterification is suspected during long storage.

-

Concentration: 1 µg/mL (tuning), 100 ng/mL (analysis).

-

Buffer: 0.1% Formic Acid.[4] Avoid high concentrations of TFA as it suppresses ionization of amines.

LC-MS/MS Conditions (Triple Quadrupole)

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent ZORBAX), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Gradient: 5% B to 95% B over 5 minutes. (Boc-amines are moderately hydrophobic).

Mass Spectrometer Parameters (Source: ESI+)

-

Capillary Voltage: 3.0 kV (Keep low to prevent discharge).

-

Source Temperature: 300°C (CRITICAL): Too high (>400°C) causes thermal deprotection of the Boc group, artificially lowering the signal of CAS 112257-19-9.

-

Desolvation Gas: 600 L/hr.

Analytical Workflow Diagram

Caption: Dual-stream monitoring workflow to simultaneously quantify the intact linker (Path 1) and the free amine impurity (Path 2).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14403871, tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Retrieved from [Link]

- Korfmacher, W. A. (2005).Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today.

Sources

- 1. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]